molecular formula C27H21N5O6 B11281357 N-benzyl-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

N-benzyl-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

Cat. No.: B11281357
M. Wt: 511.5 g/mol
InChI Key: UXPMHIMVLGCJSA-UHFFFAOYSA-N
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Description

N-benzyl-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is known for its biological activity, and an oxadiazole moiety, which is often associated with antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Oxadiazole Moiety: The oxadiazole ring is usually introduced via the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl₃).

    Benzylation and Acetylation: The final steps involve the benzylation of the quinazolinone nitrogen and the acetylation of the resulting intermediate to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzylamine, phenylmethanol.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound’s quinazolinone and oxadiazole moieties make it a candidate for drug development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it valuable in pharmaceutical research.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to interact with various biological targets could lead to the development of new treatments for diseases such as cancer, bacterial infections, and inflammatory disorders.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-benzyl-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide likely involves multiple pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation, apoptosis, or inflammation.

    Pathways Involved: It could modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival, or the NF-κB pathway, which is involved in inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one, which also exhibit biological activity.

    Oxadiazole Derivatives: Compounds such as 3,5-diphenyl-1,2,4-oxadiazole, known for their antimicrobial properties.

Uniqueness

N-benzyl-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide stands out due to its combined structural features, which may confer unique biological activities and chemical reactivity. The presence of both quinazolinone and oxadiazole moieties in a single molecule is relatively rare, making it a compound of interest for further research and development.

Properties

Molecular Formula

C27H21N5O6

Molecular Weight

511.5 g/mol

IUPAC Name

N-benzyl-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide

InChI

InChI=1S/C27H21N5O6/c33-23(28-13-17-7-3-1-4-8-17)14-31-20-12-22-21(36-16-37-22)11-19(20)26(34)32(27(31)35)15-24-29-25(30-38-24)18-9-5-2-6-10-18/h1-12H,13-16H2,(H,28,33)

InChI Key

UXPMHIMVLGCJSA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC(=O)NCC4=CC=CC=C4)CC5=NC(=NO5)C6=CC=CC=C6

Origin of Product

United States

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